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Compound of Interest

Compound Name: TID43

Cat. No.: B116985 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of clinical trial data for compounds targeting TAR DNA-binding protein 43

(TDP-43), a key protein implicated in a range of neurodegenerative diseases, including

amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). The

mislocalization and aggregation of TDP-43 are pathological hallmarks of these conditions,

making it a critical therapeutic target. This guide summarizes the available clinical trial data for

several compounds that directly or indirectly modulate TDP-43, presenting quantitative data in

structured tables, detailing experimental protocols, and visualizing key biological pathways and

workflows.

Overview of Investigational Compounds
Several therapeutic strategies are being explored to mitigate the pathological effects of TDP-

43. These approaches include modulating protein degradation pathways, inhibiting kinases

involved in TDP-43 phosphorylation, and preventing its aggregation. The following table

provides a high-level overview of the compounds discussed in this guide.
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Compound Mechanism of Action Target Disease(s)

Verdiperstat
Myeloperoxidase (MPO)

inhibitor
FTLD-TDP, ALS

Trehalose Autophagy enhancer ALS

Rapamycin
mTOR inhibitor, autophagy

enhancer
ALS

Apilimod PIKfyve kinase inhibitor C9orf72 ALS

Tideglusib
Glycogen synthase kinase 3β

(GSK-3β) inhibitor
ALS

AUTOTACs (e.g., ATC141)

Autophagy-Targeting Chimeras

for targeted protein

degradation

ALS, Alzheimer's Disease,

Progressive Supranuclear

Palsy

Clinical Trial Data Comparison
The following tables summarize the available quantitative data from clinical trials of compounds

targeting TDP-43 pathology.

Verdiperstat
Verdiperstat, a myeloperoxidase inhibitor, has been investigated for its potential to reduce

neuroinflammation and oxidative stress associated with TDP-43 proteinopathies.

Verdiperstat - HEALEY ALS Platform Trial (Regimen C)[1][2][3][4]
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Parameter
Verdiperstat (600 mg twice
daily)

Placebo

Primary Endpoint

Disease Rate Ratio (DRR)
0.98 (95% Credible Interval:

0.77-1.24)
-

Posterior Probability of Slowing

Disease Progression (DRR <

1)

0.57 -

Secondary Endpoint

Change in ALSFRS-R Slope

(points/month)
-1.02 (SD: 0.09) -1.05 (SD: 0.09)

Safety

Generally well-tolerated.

Common adverse events

included nausea, insomnia,

and elevated thyrotropin

levels.

-

Verdiperstat - Veri-T Trial in svPPA due to FTLD-TDP (NCT05184569)

This Phase 1 trial is currently recruiting, and no results are available yet. The primary outcomes

are safety and tolerability.

Trehalose
Trehalose is a disaccharide that is thought to enhance autophagy, a key cellular process for

clearing aggregated proteins like TDP-43.

Trehalose - HEALEY ALS Platform Trial (Regimen E)
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Parameter Trehalose Placebo

Primary Endpoint
Did not meet statistical

significance.
-

Subgroup Analysis (without

concomitant AMX0035)

Improvement in ALSFRS-R

(adjusted for mortality)

22% improvement (89%

success probability)
-

Full Analysis Set

Improvement in Function and

Mortality

13% improvement (88%

success probability)
-

Safety Generally well-tolerated. -

Rapamycin
Rapamycin, an mTOR inhibitor, is another compound investigated for its potential to induce

autophagy and modulate the immune response in ALS.

Rapamycin - RAP-ALS Trial (NCT03359538)

Parameter
Rapamycin (1 mg/m² and 2
mg/m²)

Placebo

Primary Endpoint

Increase in Regulatory T-cells

(>30% from baseline)
Not achieved. -

Secondary Endpoint

Plasmatic IL-18 Protein Reduced -

Safety
Well-tolerated with reassuring

safety findings.
-

Apilimod
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Apilimod is a PIKfyve kinase inhibitor that has shown preclinical activity in models of C9orf72

and TDP-43 related ALS.

Apilimod - Phase 2a Trial in C9orf72 ALS (NCT05163886)

Parameter
Apilimod (125 mg twice
daily)

Placebo

Pharmacodynamic Biomarkers

(at Week 12)

Plasma sGPNMB >2.5-fold increase (P < 0.001) -

CSF poly(GP) Protein Levels 73% reduction (P < 0.001) -

CNS Penetrance (at Week 12)

CSF Concentration
Measurable at 1.63 ng/ml (SD:

0.937)
-

Safety
No drug-related serious

adverse events reported.
-

Experimental Protocols
Detailed methodologies for the cited clinical trials are crucial for interpreting the results. Below

are summaries of the experimental protocols.

Verdiperstat HEALEY ALS Platform Trial (Regimen C)
Study Design: A multicenter, double-blind, randomized, placebo-controlled perpetual platform

trial.

Participants: 167 adults with a diagnosis of clinically possible, probable, laboratory-supported

probable, or definite ALS.

Intervention: Participants were randomized in a 3:1 ratio to receive either oral verdiperstat

(600 mg twice daily) or a matching placebo for 24 weeks.
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Primary Outcome: The primary efficacy outcome was the change from baseline through

week 24 in disease severity, measured by a joint model of the ALS Functional Rating Scale-

Revised (ALSFRS-R) and survival. The treatment effect was quantified by the disease rate

ratio (DRR), with a DRR less than 1 indicating a slowing in disease progression.

Trehalose HEALEY ALS Platform Trial (Regimen E)
Study Design: An adaptive, phase 2/3, double-blind, randomized, placebo-controlled trial

within the HEALEY ALS Platform Trial framework.

Participants: Adults with ALS.

Intervention: Participants were randomized to receive intravenous trehalose or placebo.

Primary Outcome: The primary endpoint was the change from baseline on the ALSFRS-R

score at 24 weeks.

Secondary Outcomes: Included changes in slow vital capacity, muscle strength, and quality

of life measurements.

Rapamycin RAP-ALS Trial (NCT03359538)
Study Design: A phase II randomized, double-blind, placebo-controlled, multicenter clinical

trial.

Participants: 63 patients with ALS.

Intervention: Participants were randomly assigned in a 1:1:1 ratio to receive oral rapamycin

at two different doses (1 mg/m²/day or 2 mg/m²/day) or a placebo for 18 weeks, in addition to

riluzole.

Primary Outcome: The number of patients exhibiting an increase of >30% in regulatory T-

cells from baseline to the end of treatment.

Secondary Outcomes: Changes in T, B, and NK cell subpopulations, inflammasome mRNA

expression, neurofilament levels, and clinical measures of disease progression.

Apilimod Phase 2a Trial in C9orf72 ALS (NCT05163886)
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Study Design: A randomized, double-blind, placebo-controlled, biomarker-endpoint clinical

trial.

Participants: 15 participants with C9orf72 repeat expansions.

Intervention: Participants were randomly assigned (2:1) to receive twice-daily oral treatment

with 125 mg apilimod dimesylate capsules or a matching placebo for 12 weeks, followed by

a 12-week open-label extension.

Primary Outcomes: Safety, tolerability, and CNS penetrance of apilimod.

Pharmacodynamic Biomarkers: Changes from baseline in plasma and CSF concentrations

of apilimod and its metabolites, soluble glycoprotein nonmetastatic melanoma protein B

(sGPNMB), and poly(GP).

Signaling Pathways and Experimental Workflows
Understanding the underlying biological mechanisms is essential for targeted drug

development. The following diagrams illustrate key signaling pathways involved in TDP-43

degradation and a typical experimental workflow for a clinical trial.
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Caption: TDP-43 Degradation Pathways.
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Caption: Generalized Clinical Trial Workflow.
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Preclinical Insights: A Glimpse into Future
Therapeutics
While clinical data is paramount, preclinical studies offer a window into the next wave of

potential treatments.

Tideglusib
Preclinical studies have shown that tideglusib, a non-ATP competitive inhibitor of GSK-3β, can

reduce the hyperphosphorylation of TDP-43. In cellular models of ALS, treatment with

tideglusib not only decreased phospho-TDP-43 levels but also helped restore its normal

nuclear localization. Furthermore, in a transgenic mouse model of TDP-43 proteinopathy, oral

administration of tideglusib reduced the levels of phosphorylated TDP-43 in the spinal cord. A

Phase 2 clinical trial (TIDALS) is planned to evaluate its efficacy in ALS patients.

AUTOTACs (ATC141)
AUTOTACs represent a novel approach to specifically target and degrade aggregated proteins.

Preclinical data for ATC141, an AUTOTAC designed to target TDP-43 aggregates, has shown

promising results. In a mouse model of ALS, oral administration of ATC141 led to a reduction in

TDP-43 aggregates and a decrease in associated neuroinflammation, as indicated by reduced

levels of GFAP+ astrocytes and Iba1+ microglia. This was accompanied by improvements in

neuromuscular coordination and cognitive function. A Phase 1 clinical trial of an oral AUTOTAC

is reportedly underway in South Korea for ALS, Alzheimer's disease, and progressive

supranuclear palsy.

Conclusion
The landscape of therapeutic development for TDP-43 proteinopathies is active and evolving.

While several promising compounds have entered clinical trials, the results thus far have been

mixed, highlighting the complexity of targeting this multifaceted pathology. The HEALEY ALS

Platform Trial represents a significant advancement in efficiently evaluating multiple therapies.

The quantitative data, though in some cases not meeting primary endpoints, provides valuable

insights for future trial design and drug development. Preclinical advancements with novel

modalities like AUTOTACs offer hope for more targeted and effective treatments in the future.

Continued research into the fundamental mechanisms of TDP-43 pathology and the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


development of robust biomarkers will be crucial for the successful translation of these

promising compounds into effective therapies for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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